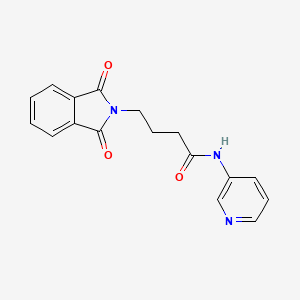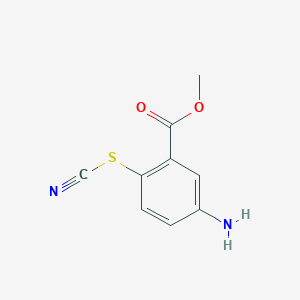![molecular formula C14H12N2O5S2 B4765168 4-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B4765168.png)
4-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Overview
Description
4-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as NB-3 and is synthesized through a specific method that involves the reaction of different chemical compounds.
Mechanism of Action
The mechanism of action of NB-3 involves the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, NB-3 has been found to inhibit the activity of COX-2 enzyme, which is involved in inflammation. This inhibition results in the reduction of inflammation and pain. Similarly, NB-3 has also been found to inhibit the activity of certain proteins that are involved in cancer cell proliferation, resulting in the inhibition of tumor growth.
Biochemical and physiological effects:
The biochemical and physiological effects of NB-3 are still being studied. However, it has been found to exhibit low toxicity and high bioavailability, which makes it a promising candidate for the development of drugs. Furthermore, NB-3 has also been found to exhibit antioxidant properties, which can help in reducing oxidative stress in the body.
Advantages and Limitations for Lab Experiments
The advantages of using NB-3 in lab experiments include its high yield, low toxicity, and potential applications in various fields. However, one of the limitations of using NB-3 is its complex synthesis method, which requires specific conditions and reagents. Furthermore, the cost of synthesizing NB-3 can also be a limiting factor.
Future Directions
There are several future directions for the research on NB-3. One of the potential applications of NB-3 is in the development of drugs that can treat various diseases such as cancer and inflammation. Furthermore, NB-3 can also be used as a potential pesticide in agriculture. The research on NB-3 can also be extended to study its potential applications in material science, such as the development of sensors and catalysts. Additionally, further studies can be conducted to understand the biochemical and physiological effects of NB-3 in detail.
Conclusion:
In conclusion, NB-3 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of NB-3 involves the reaction of different chemical compounds under specific conditions. NB-3 has been extensively studied for its potential applications in scientific research, and it exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of NB-3 involves the inhibition of specific enzymes and proteins that are involved in various biological processes. NB-3 has several advantages and limitations for lab experiments, and there are several future directions for the research on NB-3.
Scientific Research Applications
NB-3 has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. These properties make it a promising candidate for the development of drugs that can treat various diseases. Furthermore, NB-3 has also been studied for its potential use in agriculture as a pesticide due to its anti-bacterial properties.
properties
IUPAC Name |
4-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S2/c17-12(18)6-3-7-15-13(19)11(23-14(15)22)8-9-4-1-2-5-10(9)16(20)21/h1-2,4-5,8H,3,6-7H2,(H,17,18)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSCKRDJVKGYIN-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5Z)-5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



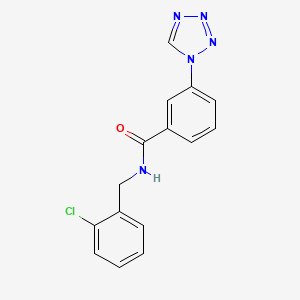
![1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine](/img/structure/B4765095.png)
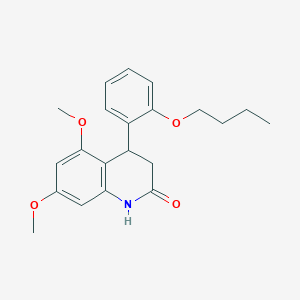

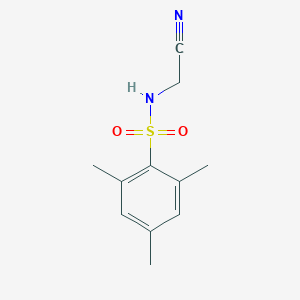


![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4765131.png)
![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B4765134.png)
![2-[4-(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B4765142.png)

